3-(2-thiomethylbenzoyl)thiophene

Descripción general

Descripción

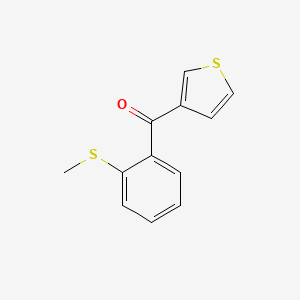

3-(2-Thiomethylbenzoyl)thiophene is an organic compound with the molecular formula C12H10OS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-thiomethylbenzoyl)thiophene typically involves the condensation of 2-thiomethylbenzoyl chloride with thiophene under specific reaction conditions. One common method includes the use of a base such as pyridine to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Thiomethylbenzoyl)thiophene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like bromine or chlorine

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Bromine, chlorine; conducted in organic solvents like dichloromethane or chloroform

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Halogenated thiophenes

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Antiviral Activities

Research indicates that thiophene derivatives, including 3-(2-thiomethylbenzoyl)thiophene, exhibit significant antimicrobial and antiviral properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. The incorporation of thiophene rings enhances the biological activity due to their ability to interact with biological targets effectively .

Cancer Research

The compound has been investigated for its potential in cancer therapy. The structural features of thiophenes allow for modifications that can lead to the development of novel anticancer agents. In particular, the introduction of aryl and aroyl groups at specific positions has been linked to enhanced selectivity and potency against cancer cell lines .

Hormonal Activity Modulation

The 2-aroylbenzo[b]thiophen-3-ol scaffold, which includes the thiophene structure, has been identified as a promising candidate for selective estrogen receptor modulators (SERMs). These compounds show potential in treating hormone-related cancers by selectively activating or inhibiting estrogen receptors .

Materials Science

Organic Electronics

this compound derivatives are being explored for their application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of thiophene compounds contribute to improved charge transport and light-emitting efficiency .

Polymer Chemistry

The compound can serve as a monomer for synthesizing conducting polymers. These polymers have applications in sensors, batteries, and other electronic devices due to their conductivity and stability. The ability to tune the electronic properties through chemical modifications makes these materials highly versatile .

Synthesis and Case Studies

Recent studies have focused on efficient synthetic routes to produce this compound and its derivatives. For example:

- Synthesis Methodologies : A one-pot synthetic approach involving nucleophilic substitution reactions has been developed to create various substituted thiophenes efficiently. This method allows for rapid generation of diverse compounds with potential biological activity .

- Case Study - Antimycobacterial Activity : A notable study evaluated a series of thiophene derivatives, revealing that specific substitutions significantly enhance antimycobacterial activity. This highlights the importance of structural modifications in improving efficacy against resistant strains .

Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antiviral agents | Significant inhibition against pathogens |

| Cancer Research | Development of SERMs and anticancer agents | Enhanced selectivity against cancer cell lines |

| Organic Electronics | Use in OLEDs and OPVs | Improved charge transport properties |

| Polymer Chemistry | Synthesis of conducting polymers | Versatile applications in electronics |

Mecanismo De Acción

The mechanism of action of 3-(2-thiomethylbenzoyl)thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring and thiomethyl group play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene: The parent compound, a simple five-membered ring containing sulfur.

Benzothiophene: A fused ring system containing both benzene and thiophene rings.

Dibenzothiophene: A more complex structure with two benzene rings fused to a thiophene ring

Uniqueness

3-(2-Thiomethylbenzoyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and reactivity .

Actividad Biológica

3-(2-Thiomethylbenzoyl)thiophene is a compound that integrates a thiophene ring with a thiomethylbenzoyl substituent, which contributes to its unique chemical properties and potential biological activities. Thiophene derivatives are known for their diverse applications in medicinal chemistry, organic electronics, and materials science due to their electronic properties and structural versatility.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features:

- A thiophene ring, a five-membered aromatic heterocycle containing sulfur.

- A thiomethylbenzoyl moiety, which consists of a benzene ring substituted with a thiomethyl group and a carbonyl group.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the thiomethyl group may enhance this activity by improving the compound's ability to interact with biological targets. Studies have shown that certain thiophene-based compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Thiophene derivatives are also noted for their anti-inflammatory properties. The modulation of inflammatory pathways by these compounds can be attributed to their ability to inhibit specific enzymes involved in the inflammatory response. For instance, some studies have reported that thiophene compounds can downregulate pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiophene derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines. Mechanistically, these compounds may interfere with cell cycle progression and promote programmed cell death through the activation of apoptotic pathways .

The biological activity of this compound is influenced by its interaction with various biomolecules:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their catalytic activity. This can lead to altered metabolic pathways and reduced cellular functions associated with disease processes .

- Gene Expression Modulation : By interacting with transcription factors and other regulatory proteins, this compound can influence gene expression patterns related to inflammation and cancer progression .

Case Studies

- Antimicrobial Study : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

- Anti-inflammatory Activity : A recent study assessed the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked decrease in the secretion of pro-inflammatory cytokines (IL-6 and TNF-α) upon treatment with this compound, highlighting its therapeutic potential in inflammatory diseases .

- Anticancer Efficacy : In cancer cell line assays, this compound was found to induce apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting that the compound effectively triggers apoptotic pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(3,4-Dimethylbenzoyl)thiophene | Dimethyl substitutions on benzoyl group | Enhanced solubility; anticancer activity |

| 2-Thiophenecarboxylic acid | Carboxylic acid group | Exhibits strong acidity; antimicrobial |

| Dithieno[3,2-b:2',3'-d]thiophene | Two fused thiophene rings | Notable electronic properties |

| Thieno[3,2-b]thiophene | Simpler structure | Basic building block for derivatives |

Propiedades

IUPAC Name |

(2-methylsulfanylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS2/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCDQXGEEYFLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641833 | |

| Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-53-4 | |

| Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.